4-Fluoro-2-(morpholinomethyl)phenylboronic Acid: Technical Profile & Application Guide
4-Fluoro-2-(morpholinomethyl)phenylboronic Acid: Technical Profile & Application Guide
Topic: 4-Fluoro-2-(morpholinomethyl)phenylboronic acid chemical properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]
[1][2]
Executive Summary
4-Fluoro-2-(morpholinomethyl)phenylboronic acid (CAS: 1704063-85-3) is a specialized organoboron building block characterized by a unique ortho-aminomethyl architecture.[1][2] Unlike standard phenylboronic acids, this compound exhibits intramolecular B–N coordination (Wulff-type interaction), which significantly alters its solubility, stability, and reactivity profiles.[2]
This guide provides a rigorous analysis of its physicochemical behavior, offering researchers a roadmap for utilizing this scaffold in the synthesis of fluorinated biaryl kinase inhibitors and CNS-active agents.[2]
Chemical Identity & Structural Analysis[1][2][3]
| Property | Specification |
| CAS Number | 1704063-85-3 |
| IUPAC Name | [4-Fluoro-2-(morpholin-4-ylmethyl)phenyl]boronic acid |
| Molecular Formula | C₁₁H₁₅BFNO₃ |
| Molecular Weight | 239.05 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, MeOH, DMF; limited solubility in non-polar solvents (DCM, Hexane) due to zwitterionic character.[1][2][3] |
The Ortho-Effect & B–N Coordination
The defining feature of this molecule is the proximity of the morpholine nitrogen to the boron center.[2] In solution (especially non-protic solvents), the lone pair of the morpholine nitrogen donates into the empty p-orbital of the boron atom, forming a stable 5-membered ring.[2]
-
Electronic Consequence: The boron atom becomes effectively
hybridized (tetracoordinate) in its ground state, reducing its Lewis acidity compared to simple phenylboronic acids.[1][2] -
Stability Consequence: This coordination protects the C–B bond from protodeboronation and oxidation, making the compound more shelf-stable than its non-aminated analogs.[1][2]
-
Reactivity Consequence: For Suzuki-Miyaura couplings, the B–N bond must be "unzipped" by an external base (e.g., hydroxide or carbonate) to allow formation of the active trihydroxyboronate species.[2]
Visualization: Structural Equilibrium
The following diagram illustrates the dynamic equilibrium between the open (reactive) form and the closed (protected) zwitterionic form.
Figure 1: The equilibrium between the reactive open form and the stable closed zwitterion. Successful coupling requires conditions that shift this equilibrium toward the anionic boronate species.
Physicochemical Stability & Handling[1]
Protodeboronation Risks
While the B–N coordination offers protection, the presence of the ortho-morpholinomethyl group can accelerate protodeboronation under acidic conditions or high temperatures in aqueous media.[1][2] The mechanism typically involves protonation of the morpholine nitrogen, which breaks the B–N bond, followed by ips-protonation of the carbon bearing the boron.
Recommendation: Avoid acidic workups. Maintain pH > 7 during extraction processes.[1][2]
Anhydride (Boroxine) Formation
Like most boronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine).[1][2] This is a reversible dehydration.[1][2]
-
Observation: Purity analysis by H-NMR in DMSO-
often shows broad peaks due to hydrogen bonding networks.[1][2] -
Correction: Add a drop of
or to the NMR tube to sharpen the signals by breaking the oligomers (though acid may cause slight decomposition over time).
Synthetic Utility: Suzuki-Miyaura Coupling[1][2][5][6][7]
The primary application of this building block is in the construction of biaryl systems. However, the internal coordination requires modified protocols compared to standard phenylboronic acids.[2]
Mechanistic Bottleneck
In a standard Suzuki cycle, the transmetalation step requires an anionic boronate species (formed by base attacking the boron).[2] In this molecule, the boron is already "occupied" by the internal nitrogen.[2] The external base must differ in strength or concentration to displace the intramolecular amine.
Optimized Coupling Protocol (Self-Validating)
This protocol is designed to overcome the B–N coordination barrier using a strong base and a reactive Pd source.[1][2]
Reagents:
-
Substrate: Aryl Bromide/Iodide (1.0 equiv)
-
Boronic Acid: 4-Fluoro-2-(morpholinomethyl)phenylboronic acid (1.2 equiv)[1][2]
-
Catalyst:
(3-5 mol%) - Chosen for robustness against steric bulk.[1][2] -
Base:
(3.0 equiv) or (for sterically demanding cases). -
Solvent: 1,4-Dioxane / Water (4:1 ratio).[1][2] Water is strictly required to facilitate the base mechanism.[1]
Step-by-Step Methodology:
-
Charge: Add aryl halide, boronic acid, and base to a reaction vial.
-
Solvate: Add Dioxane/Water mixture.[1][2] Degas by bubbling nitrogen for 5 minutes (critical to prevent homocoupling).[1][2]
-
Catalyze: Add the Pd catalyst rapidly against a counter-flow of nitrogen.[1][2]
-
Heat: Seal and heat to 80–90°C. Note: Do not exceed 100°C to minimize protodeboronation.
-
Monitor: Check LCMS at 2 hours. The B–N coordination often slows the reaction; if incomplete, add 1 mol% additional catalyst and extend time.[2]
-
Workup: Dilute with EtOAc, wash with water.[1][2][4] Crucial: Do not wash with dilute HCl, as this will protonate the morpholine and drag the product into the aqueous phase.[2]
Visualization: Reaction Workflow
Figure 2: Decision tree for optimizing Suzuki coupling with ortho-aminomethyl boronic acids.
Synthesis of the Building Block
If the commercial supply is unavailable, the compound can be synthesized reliably via Reductive Amination , which is superior to lithiation routes for this specific substitution pattern.[2]
Protocol:
-
Precursor: Start with 4-Fluoro-2-formylphenylboronic acid .
-
Condensation: Dissolve precursor (1 equiv) and Morpholine (1.1 equiv) in anhydrous Methanol. Stir for 1 hour to form the imine/hemiaminal intermediate.
-
Reduction: Cool to 0°C. Add Sodium Borohydride (
, 1.5 equiv) portion-wise. -
Quench: Stir at room temperature for 2 hours. Quench with water.[1][2][5][6][7][8][9]
-
Purification: Remove MeOH under vacuum. Extract into DCM (at pH ~9).[1][2] Precipitate by adding Hexanes to the concentrated DCM solution.[1][2]
References
-
Seedior. (2024).[1][2] 4-Fluoro-2-(morpholinomethyl)phenylboronic acid Product Specifications. Retrieved from
-
Collins, B. E., et al. (2009).[1][2][10] "Probing Intramolecular B-N Interactions in Ortho-Aminomethyl Arylboronic Acids." The Journal of Organic Chemistry, 74(11), 4055–4060.[2][10] Link[1][2]
-
Miyaura, N., & Suzuki, A. (1995).[1][2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link[1][2]
-
PubChem. (2024).[1][2][11] [2-(Aminomethyl)phenyl]boronic acid Compound Summary. National Library of Medicine.[1][2] Retrieved from [1][2]
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- 3. 4-Fluoro-2-(morpholinomethyl)phenylboronic acid - 有机金属试剂 - 西典实验 [seedior.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. fishersci.com [fishersci.com]
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